molecular formula C12H24Sn B3152288 Divinyldi-n-butyltin CAS No. 7330-43-0

Divinyldi-n-butyltin

Cat. No.: B3152288
CAS No.: 7330-43-0
M. Wt: 287 g/mol
InChI Key: FFKSUTHTFIDTNU-UHFFFAOYSA-N
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Description

Divinyldi-n-butyltin (DVDT) is a compound that belongs to the organotin family, which are organometallic compounds containing a tin-carbon bond. It is a liquid substance with the molecular formula C12H24Sn . It is also known by other names such as DIBUTYLDIVINYLTIN, DIBUTYLDIVINYLSTANNANE, and DIBUTYLDIETHENYLSTANNANE .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using atoms-in-molecules (AIM) theory . The geometric configuration of the molecule was optimized at B3LYP/6-31G(d,p)/LANL2DZ(Sn) level of theory . The formation of a (3,–1) critical point in the internuclear region between the tin atom and bonded/coordinated atoms provided evidence of a bonding interatomic interaction . The calculated bond path angles indicated a distorted trigonal bipyramidal geometry .


Physical and Chemical Properties Analysis

This compound is a liquid substance with a molecular weight of 287 g/mol. It has a density of 1.122 g/cm3 . Its melting point is less than 0°C, and it has a boiling point of 60°C at 0.4mm . The flash point is greater than 65°C .

Scientific Research Applications

1. Environmental Monitoring and Toxicology

Divinyldi-n-butyltin, a form of butyltin, is significant in environmental monitoring and toxicology studies. Research has highlighted its presence and effects in various ecosystems:

  • Occurrence in the Environment : Studies have shown that butyltin compounds like this compound are found in human blood and environmental samples, such as water and sediments. For instance, butyltins were detected in the waters of selected lakes, rivers, and coastal environments in China, indicating widespread occurrence (Jiang, Zhou, Liu, & Wu, 2001) (Jiang et al., 2001).
  • Toxicity Studies : The toxic effects of butyltin compounds on various organisms, including their teratogenic effects on rats, have been documented (Ema, Iwase, Iwase, Ohyama, & Ogawa, 1996) (Ema et al., 1996).
  • Impact on Marine Life : Butyltin compounds have been linked to deleterious effects on marine organisms, as evidenced by imposex in gastropods and elevated concentrations in dolphins (Kannan, Senthilkumar, Loganathan, Takahashi, Odell, & Tanabe, 1997) (Kannan et al., 1997).

2. Human Health Research

This compound is also significant in human health research, particularly in understanding its effects on human cells and potential risks:

  • Effects on Human Cells : Research has shown that butyltins can alter cytokine secretion by human natural killer cells, affecting the immune response (Hurt, Hurd-Brown, & Whalen, 2013) (Hurt et al., 2013).
  • Potential Health Risks : The presence of butyltin compounds in human blood samples raises concerns about potential health risks from exposure to these compounds (Kannan, Senthilkumar, & Giesy, 1999) (Kannan et al., 1999).

3. Industrial and Agricultural Impact

This compound’s role in industrial and agricultural contexts is also an area of research focus:

  • Use in Agriculture : Butyltin compounds have been used as stabilizers in polyvinyl chloride plastics and as deworming agents in poultry, thus impacting agricultural practices (Hurt et al., 2013) (Hurt et al., 2013).
  • Regulatory Impact : Analysis of antifouling agents and regulation of tributyltin compounds highlights the shift in pollution patterns due to regulatory changes in industrial applications (Lee, Chung, Won, Lee, & Lee, 2011) (Lee et al., 2011).

Safety and Hazards

Divinyldi-n-butyltin is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A) according to GHS-US classification . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and seeking medical advice if skin or eye irritation occurs .

Properties

IUPAC Name

dibutyl-bis(ethenyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2C2H3.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H,2H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKSUTHTFIDTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(C=C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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